[3-(morpholin-4-ylcarbonyl)-1H-pyrazol-1-yl]acetic acid
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Overview
Description
“[3-(morpholin-4-ylcarbonyl)-1H-pyrazol-1-yl]acetic acid” is a heterocyclic compound with an intriguing structure. Let’s break it down:
Morpholine: A five-membered ring containing both oxygen and nitrogen atoms.
Pyrazole: A five-membered ring with two adjacent nitrogen atoms.
Acetic acid: A carboxylic acid group (COOH) attached to the pyrazole ring.
This compound has attracted attention due to its potential biological activities and applications.
Preparation Methods
The synthesis of this compound involves several steps. One possible route could be:
- Formation of Morpholine Ring:
- Start with morpholine (a cyclic amine).
- React morpholine with an appropriate carbonyl compound (such as an aldehyde or ketone) to form the morpholin-4-ylcarbonyl group.
- Pyrazole Ring Formation:
- Introduce the pyrazole moiety by reacting the morpholin-4-ylcarbonyl compound with hydrazine (NH₂NH₂) or its derivatives.
- Cyclization occurs, resulting in the formation of the pyrazole ring.
- Carboxylation:
- Finally, introduce the acetic acid group by carboxylating the pyrazole ring using a suitable reagent (e.g., chloroacetic acid).
Industrial production methods may involve modifications of these steps to optimize yield and scalability.
Chemical Reactions Analysis
Reactivity: The compound can undergo various reactions, including oxidation, reduction, and substitution.
Common Reagents and Conditions:
Major Products: These reactions can lead to derivatives with altered functional groups or side chains.
Scientific Research Applications
Medicine: Investigate its potential as a drug candidate. Does it exhibit antimicrobial, anti-inflammatory, or anticancer properties?
Chemistry: Explore its reactivity in organic synthesis. Can it serve as a building block for other compounds?
Biology: Study its effects on cellular processes. Does it interact with specific enzymes or receptors?
Mechanism of Action
- Investigate how this compound exerts its effects. Does it inhibit specific enzymes, modulate signaling pathways, or affect gene expression?
Comparison with Similar Compounds
Uniqueness: Highlight what sets this compound apart from related molecules.
Similar Compounds: Mention other pyrazole-containing compounds and discuss their similarities and differences.
For more in-depth information, you can refer to the scientific literature .
Biological Activity
[3-(morpholin-4-ylcarbonyl)-1H-pyrazol-1-yl]acetic acid is a pyrazole derivative that has garnered interest in medicinal chemistry due to its potential biological activities. The compound features a morpholine ring, which is known to enhance solubility and bioavailability, alongside a pyrazole core recognized for its diverse pharmacological properties.
The molecular formula of this compound is C10H13N3O4, with a molecular weight of 239.23 g/mol. This compound is characterized by the following physical properties:
Property | Value |
---|---|
Molecular Weight | 239.23 g/mol |
Density | Not Available |
Boiling Point | Not Available |
Melting Point | Not Available |
Pharmacological Effects
Predictions regarding the biological activity of this compound suggest it may exhibit various pharmacological effects, including:
- Anti-inflammatory : The pyrazole structure is often associated with anti-inflammatory properties, making this compound a candidate for treating inflammatory conditions.
- Analgesic : Similar to other pyrazole derivatives, it may possess pain-relieving properties.
In vitro studies are essential to confirm these predicted activities and elucidate the mechanisms involved.
The compound's mechanism of action can be explored through interaction studies with biological targets. Potential pathways include:
- Inhibition of pro-inflammatory cytokines : This could be particularly relevant in conditions such as chronic obstructive pulmonary disease (COPD) and other inflammatory diseases.
- Modulation of signaling pathways : Understanding how this compound interacts with specific receptors or enzymes will be crucial for determining its therapeutic potential.
Case Studies and Research Findings
Recent studies have investigated the biological activity of similar pyrazole derivatives. For example, compounds with structural similarities have shown significant antibacterial activity against Gram-positive organisms, with minimum inhibitory concentrations (MIC) ranging from 16 µg/mL to 32 µg/mL against various bacterial strains such as Staphylococcus aureus and Streptococcus pyogenes .
Comparative Analysis
The following table summarizes the biological activities of structurally related compounds:
Compound Name | Activity Type | MIC (µg/mL) |
---|---|---|
This compound | Predicted Anti-inflammatory | TBD |
Pyrazole derivative A | Antibacterial | 16 - 32 |
Pyrazole derivative B | Antimicrobial | 32 |
Synthesis and Optimization
The synthesis of this compound typically involves multi-step organic reactions, which require optimization for yield and purity. Methods may include:
- Formation of the pyrazole core : Utilizing hydrazines and appropriate carbonyl compounds.
- Introduction of the morpholine group : This step enhances solubility and bioavailability.
- Acetic acid moiety addition : Finalizing the structure for desired biological activity.
Future Directions
Further research is needed to explore the full range of applications for this compound, particularly in therapeutic settings targeting inflammation and infection. In vivo studies will be critical to assess efficacy and safety profiles.
Properties
Molecular Formula |
C10H13N3O4 |
---|---|
Molecular Weight |
239.23 g/mol |
IUPAC Name |
2-[3-(morpholine-4-carbonyl)pyrazol-1-yl]acetic acid |
InChI |
InChI=1S/C10H13N3O4/c14-9(15)7-13-2-1-8(11-13)10(16)12-3-5-17-6-4-12/h1-2H,3-7H2,(H,14,15) |
InChI Key |
RQJCPGYCEBFAID-UHFFFAOYSA-N |
Canonical SMILES |
C1COCCN1C(=O)C2=NN(C=C2)CC(=O)O |
Origin of Product |
United States |
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